molecular formula C18H15NO3S B3713637 (5Z)-3-benzyl-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione CAS No. 2173600-70-7

(5Z)-3-benzyl-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3713637
CAS No.: 2173600-70-7
M. Wt: 325.4 g/mol
InChI Key: MVBMLVAVCGJHCY-WJDWOHSUSA-N
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Description

“3-benzyl-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has benzylidene and methoxybenzylidene substituents attached to the thiazolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur-containing compound. The benzylidene and methoxybenzylidene groups could then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazolidine ring, with the benzylidene and methoxybenzylidene groups attached at specific positions. The presence of sulfur and nitrogen in the ring, along with the oxygen atoms in the dione group, would make this compound polar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiazolidine ring might be susceptible to ring-opening reactions under certain conditions. The benzylidene and methoxybenzylidene groups could also participate in reactions, particularly if conditions for electrophilic aromatic substitution are met .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Its polarity, solubility, melting point, and boiling point would all be affected by the presence of the thiazolidine ring and the benzylidene and methoxybenzylidene substituents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be studied for its potential use in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-15-10-6-5-9-14(15)11-16-17(20)19(18(21)23-16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBMLVAVCGJHCY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138181
Record name 2,4-Thiazolidinedione, 5-[(2-methoxyphenyl)methylene]-3-(phenylmethyl)-, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173600-70-7
Record name 2,4-Thiazolidinedione, 5-[(2-methoxyphenyl)methylene]-3-(phenylmethyl)-, (5Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173600-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 5-[(2-methoxyphenyl)methylene]-3-(phenylmethyl)-, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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